molecular formula C21H44O5 B1588046 Isooctadecanoic acid, ester with 1,2,3-propanetriol CAS No. 61332-02-3

Isooctadecanoic acid, ester with 1,2,3-propanetriol

Cat. No.: B1588046
CAS No.: 61332-02-3
M. Wt: 376.6 g/mol
InChI Key: VULQAGPYFSUFCA-UHFFFAOYSA-N
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Description

Isooctadecanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl isostearate, is a non-ionic surfactant commonly used in various industrial and cosmetic applications. This compound is formed by the esterification of isooctadecanoic acid with 1,2,3-propanetriol (glycerol). It is known for its emollient properties and is widely used in formulations for skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isooctadecanoic acid, ester with 1,2,3-propanetriol typically involves the esterification reaction between isooctadecanoic acid and glycerol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of isooctadecanoic acid and glycerol into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature, and the water formed is removed using a distillation column. The final product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Isooctadecanoic acid, ester with 1,2,3-propanetriol primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecanoic acid and glycerol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isooctadecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isooctadecanoic acid, ester with 1,2,3-propanetriol is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with lipid bilayers, enhancing the permeability and delivery of active ingredients. The molecular targets and pathways involved include interactions with cell membranes and lipid metabolism pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isooctadecanoic acid, ester with 1,2,3-propanetriol is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to its linear counterparts. This branching results in a lower melting point and different solubility characteristics, making it suitable for specific applications in the cosmetic and pharmaceutical industries .

Properties

IUPAC Name

16-methylheptadecanoic acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C3H8O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4-1-3(6)2-5/h17H,3-16H2,1-2H3,(H,19,20);3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULQAGPYFSUFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210245
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61332-02-3
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061332023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecanoic acid, ester with 1,2,3-propanetriol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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